
7-Ketocholesterol
Overview
Description
It is often found in elevated levels in the body fluids and tissues of individuals with age-related diseases such as cardiovascular, neuronal, and ocular diseases, as well as in those with metabolic disorders like type 2 diabetes and metabolic syndrome . This compound is known for its role in inducing oxidative stress, inflammation, and cellular degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxocholesterol can be synthesized through the autoxidation of cholesterol. This process involves exposing cholesterol to oxidative conditions, leading to the formation of 7-oxocholesterol . The reaction typically requires the presence of reactive oxygen species (ROS) or other oxidizing agents.
Industrial Production Methods: Industrial production of 7-oxocholesterol may involve controlled oxidation processes using specific oxidizing agents and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 7-Oxocholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert 7-oxocholesterol back to cholesterol or other derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or keto groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other ROS.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Other oxysterols.
Reduction Products: Cholesterol and its derivatives.
Substitution Products: Modified cholesterol molecules with different functional groups.
Scientific Research Applications
Cytotoxicity and Oxidative Stress
7KC is recognized for its cytotoxic effects, particularly through the induction of oxidative stress and inflammation. Research indicates that 7KC activates NADPH oxidase, leading to increased reactive oxygen species (ROS) production, which can culminate in apoptosis and cellular dysfunction. This mechanism is particularly relevant in age-related diseases such as cardiovascular disorders and neurodegeneration .
Role in Age-Related Macular Degeneration (AMD)
In AMD, 7KC accumulation has been linked to retinal pigment epithelium (RPE) senescence and fibrosis. Studies demonstrate that treatment with 7KC induces cell cycle arrest and promotes senescence-associated secretory phenotype (SASP) in RPE cells, contributing to the pathophysiology of AMD .
Smith-Lemli-Opitz Syndrome (SLOS)
SLOS is a genetic disorder characterized by abnormal cholesterol metabolism, where elevated levels of 7KC serve as biomarkers for disease severity. Studies show that 7KC levels correlate with clinical manifestations in SLOS patients, indicating its potential as a prognostic marker . Furthermore, antioxidant treatments have been explored to mitigate the adverse effects of 7KC-derived oxysterols in SLOS models .
Cancer Research
In cancer biology, particularly breast cancer, 7KC has been shown to decrease the sensitivity of MCF-7 cells to doxorubicin by upregulating P-glycoprotein through estrogen receptor pathways. This suggests a dual role where 7KC may contribute to both tumor progression and resistance to chemotherapy .
Targeting Inflammation
Given its role in promoting inflammatory pathways, targeting 7KC could provide therapeutic avenues for conditions characterized by chronic inflammation. Inhibitors of pathways activated by 7KC, such as mTOR signaling, have shown promise in preclinical studies by reducing senescence and inflammatory responses in affected tissues .
Biomarker Development
The association of 7KC with various diseases positions it as a potential biomarker for diagnostics and monitoring disease progression. Its levels can be quantitatively measured in biological fluids, offering insights into metabolic dysregulation associated with specific conditions like SLOS and AMD .
Case Studies and Research Findings
Mechanism of Action
7-Oxocholesterol exerts its effects primarily through the induction of oxidative stress and inflammation. It interacts with various molecular targets and pathways, including:
Reactive Oxygen Species (ROS) Production: Leads to oxidative damage to cellular components.
Inflammatory Pathways: Activates inflammatory cytokines and signaling pathways.
Cellular Degeneration: Induces apoptosis and autophagy in various cell types.
Comparison with Similar Compounds
7β-Hydroxycholesterol: Another oxysterol with similar oxidative properties.
Cholestane-3β,5α,6β-triol: A related compound involved in oxidative stress.
Uniqueness: 7-Oxocholesterol is unique due to its potent ability to induce oxidative stress and inflammation, making it a significant biomarker and target for studying age-related and metabolic diseases .
Biological Activity
7-Ketocholesterol (7-KC) is a significant oxysterol derived from cholesterol oxidation, prevalent in various biological systems, particularly in the context of cardiovascular diseases and atherosclerosis. This article synthesizes the current understanding of the biological activities of 7-KC, focusing on its role in inflammation, endothelial dysfunction, and metabolic disturbances.
Overview of this compound
7-KC is one of the most abundant dietary oxysterols and is implicated in various pathological conditions, including cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD). Its biological activities are primarily linked to its pro-inflammatory properties and its ability to induce oxidative stress.
Inflammation and Oxidative Stress
Research has demonstrated that 7-KC promotes inflammation through several mechanisms:
- Mitochondrial ROS Production : 7-KC has been shown to increase reactive oxygen species (ROS) production in mitochondria, leading to oxidative stress and inflammation. This was evidenced by increased levels of inflammatory cytokines such as TNF-α in macrophages treated with 7-KC .
- Endoplasmic Reticulum Stress : The compound also induces ER stress, which is linked to the activation of inflammatory pathways. Key proteins associated with ER stress, such as CHOP and PERK, were significantly upregulated in response to 7-KC exposure .
Endothelial Dysfunction
7-KC enhances leukocyte adhesion to endothelial cells, a critical step in the development of atherosclerosis. It upregulates adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on human umbilical vein endothelial cells (HUVECs), facilitating monocyte adhesion under flow conditions . This effect is mediated through the p38 MAPK signaling pathway.
Dietary Impact on Myocardial Ischemia
A study investigated the impact of dietary 7-KC on myocardial ischemia-reperfusion injury in mice. Mice fed a high-fat diet containing 7-KC exhibited exacerbated myocardial injury compared to controls. Transcriptomic analysis revealed significant upregulation of inflammatory pathways, indicating that dietary intake of 7-KC can worsen cardiac outcomes during ischemic events .
Angiogenesis Induction
In vivo studies utilizing biodegradable implants containing 7-KC demonstrated that these implants induced significant angiogenesis and inflammation compared to those containing cholesterol alone. The neovascularization peaked between days 7 to 10 post-implantation, highlighting 7-KC's potent angiogenic properties .
Comparative Data Table
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-ABXCMAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033744 | |
Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566-28-9 | |
Record name | 7-Ketocholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ketocholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-OXOCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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